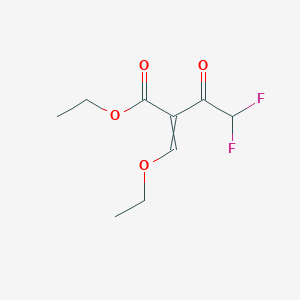
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
概述
描述
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is an organic compound with a complex structure that includes ethyl, ethoxymethylene, and difluoro groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl orthoformate and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Ethyl acetoacetate} + \text{Ethyl orthoformate} + \text{Fluorinating agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate involves its interaction with various molecular targets. The ethoxymethylene group can act as a reactive site for nucleophilic attack, while the difluoro groups can influence the compound’s electronic properties, enhancing its reactivity and stability. The pathways involved may include nucleophilic addition, substitution, and elimination reactions.
相似化合物的比较
- Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate
- 2-(Ethoxymethylene)malononitrile
Comparison: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is unique due to the presence of two fluorine atoms, which significantly alter its reactivity compared to similar compounds with different substituents. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C9H12F2O4 |
|---|---|
分子量 |
222.19 g/mol |
IUPAC 名称 |
ethyl 2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C9H12F2O4/c1-3-14-5-6(7(12)8(10)11)9(13)15-4-2/h5,8H,3-4H2,1-2H3 |
InChI 键 |
KDVPGBVZKTVEIS-UHFFFAOYSA-N |
规范 SMILES |
CCOC=C(C(=O)C(F)F)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













